7-Nitroindazole, Sodium Salt
Description
7-Nitroindazole, sodium salt (7-NI sodium salt), is a water-soluble derivative of 7-nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS) . It is widely used in neuroscience research to study the role of nitric oxide (NO) in pain perception, neurodegeneration, and vascular regulation. The sodium salt formulation enhances solubility in aqueous solutions, making it suitable for in vivo applications such as intracerebroventricular administration . Unlike non-selective NOS inhibitors (e.g., L-NAME), 7-NI sodium salt exhibits minimal effects on endothelial NOS (eNOS) under most experimental conditions, reducing cardiovascular side effects .
Properties
IUPAC Name |
sodium;7-nitroindazol-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMLKKIIBMJGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])[N-]N=C2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method, detailed in WO2010/127855, begins with 2-methyl-6-nitroaniline as the precursor. The methyl group at the 2nd position undergoes nitrosation using sodium nitrite (NaNO₂) in acetic acid, followed by cyclization to form the indazole ring.
Key Steps:
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Nitrosation: A solution of 2-methyl-6-nitroaniline (10 g, 0.065 mol) in acetic acid (470 mL) is treated with NaNO₂ (1.54 g, 0.06 mol) in water (9 mL) at ambient temperature. Acetic acid acts as both solvent and catalyst, while the NaNO₂/acetic acid system maintains optimal acidity (pH ~3–4) for nitrosation.
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Cyclization: The intermediate nitroso compound spontaneously undergoes ring closure upon heating, forming 7-nitroindazole.
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Salt Formation: The crude product is treated with aqueous NaOH to yield the sodium salt, followed by precipitation and drying.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
|---|---|
| Starting Material | 2-Methyl-6-nitroaniline |
| Nitrosating Agent | NaNO₂ (1.1 eq) |
| Solvent | Acetic acid (47 vol) |
| Temperature | 25–30°C |
| Reaction Time | 30–45 min |
| Yield (7-nitroindazole) | 98% |
| Salt Formation Yield | 95% (after NaOH treatment) |
This method achieves near-quantitative yields but requires careful control of acidity to avoid by-products like 5-nitro isomers.
Nitration of Sodium 1-Acetylindoline-2-sulfonate
Patent-Based Methodology (JP2001019671A)
Japanese Patent JP2001019671A outlines an alternative route starting from sodium 1-acetylindoline-2-sulfonate. Nitration with acetyl nitrate (CH₃COONO₂) selectively introduces the nitro group at the 7th position, bypassing the need for toxic fuming nitric acid.
Key Steps:
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Sulfonation: Indole reacts with sodium bisulfite (NaHSO₃) to form sodium indoline-2-sulfonate, which is acetylated to yield the 1-acetyl derivative.
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Nitration: Treatment with acetyl nitrate at 0–5°C selectively nitrates the 7th position, forming 7-nitro-1-acetylindoline-2-sulfonate.
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Hydrolysis and Salt Formation: Alkaline hydrolysis with NaOH eliminates the sulfonate and acetyl groups, yielding 7-nitroindazole, sodium salt.
Table 2: Selectivity and Yield Comparison
| Parameter | Russell et al. Method (5-Nitro) | JP2001019671A (7-Nitro) |
|---|---|---|
| Nitrating Agent | Fuming HNO₃ | Acetyl nitrate |
| Selectivity | 5th position | 7th position |
| Yield | 60–70% | 85–90% |
| Toxicity | High (fuming HNO₃) | Moderate |
The use of acetyl nitrate enhances regioselectivity and reduces reliance on hazardous reagents, making this method industrially viable.
Ring-Closure Synthesis Using Substituted o-Toluidines
US Patent US3988347A Approach
This route involves chlorination of 2-methylacetanilide followed by nitrosation and ring closure. While originally designed for chloroindazoles, the methodology adapts to nitro derivatives by substituting chlorination with nitration steps.
Key Steps:
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Chlorination/Nitration: 2-Methylacetanilide is treated with Cl₂ or HNO₃ in acetic acid to introduce substituents.
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Nitrosation: NaNO₂ in acetic acid mediates nitrosation at the methyl group.
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Ring Closure: Heating induces cyclization, forming the indazole core.
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Salt Formation: Treatment with NaOH converts the indazole to its sodium salt.
Table 3: Adaptation for 7-Nitroindazole
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃ in acetic acid, 50–100°C | 7-Nitro-2-methylacetanilide |
| Nitrosation | NaNO₂, acetic acid, 70°C | Nitroso intermediate |
| Ring Closure | Reflux, 2–3 h | 7-Nitroindazole |
| Salt Formation | NaOH, aqueous workup | Sodium salt (95% yield) |
This method’s flexibility allows for large-scale production but requires precise control over nitration conditions to avoid polychlorinated by-products.
Comparative Analysis of Synthesis Methods
Table 4: Method Comparison
The nitrosation route (Method 1) offers the highest yield and scalability but requires stringent pH control. Method 2’s regioselectivity makes it preferable for research-scale synthesis, while Method 3 balances cost and yield for industrial applications.
Physicochemical Properties and Characterization
Table 5: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄N₃O₂Na | |
| Molecular Weight | 185.12 g/mol | |
| Solubility | >50 mg/mL in H₂O | |
| Storage Conditions | Desiccate at -20°C | |
| HPLC Purity | ≥98% |
Characterization via NMR and IR confirms the absence of isomers and by-products. The sodium salt’s solubility in aqueous buffers (e.g., PBS) facilitates its use in pharmacokinetic studies.
Applications and Implications in Pharmaceutical Research
This compound, is widely utilized in neuropathic pain studies due to its blood-brain barrier permeability and reversible inhibition of neuronal nitric oxide synthase (nNOS). Preclinical models employ doses of 10–30 mg/kg (intraperitoneal), with solutions prepared in 75% DMSO/saline. Its withdrawal from commercial catalogs (e.g., Tocris Bioscience) has spurred interest in in-house synthesis, underscoring the need for robust preparation methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Nitroindazole can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The nitro group in 7-Nitroindazole can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 7-aminoindazole.
Substitution: Various substituted indazole derivatives depending on the reagent used
Scientific Research Applications
Overview
7-Nitroindazole, Sodium Salt (7-NI·Na) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme critical in the production of nitric oxide (NO) in neuronal tissues. This compound has garnered significant attention in scientific research due to its diverse applications across chemistry, biology, and medicine. Below is a comprehensive overview of its applications, supported by case studies and data tables.
Chemistry
7-Nitroindazole serves as a reagent in organic synthesis, particularly in the study of nitration reactions and the development of other heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with potential applications.
Biological Research
The primary application of 7-NI·Na lies in its role as an inhibitor of nNOS. This inhibition has profound implications for studying nitric oxide signaling pathways, which are implicated in numerous physiological processes:
- Neuroprotection : 7-NI·Na has been shown to protect against oxidative stress and neuronal damage. For instance, a study demonstrated that it mitigated cocaine-induced oxidative stress in rat brains by restoring glutathione levels and enhancing antioxidant enzyme activities .
- Addiction Studies : In models of drug addiction, 7-NI·Na has been utilized to explore the mechanisms underlying withdrawal symptoms and neurotoxicity associated with substances like cocaine. The compound effectively reduced withdrawal symptoms and oxidative stress markers in treated rats .
Medical Research
The neuroprotective properties of 7-NI·Na make it a candidate for investigating treatments for neurodegenerative diseases. Its ability to inhibit nNOS may reduce excitotoxicity associated with excessive NO production, which is linked to conditions such as Alzheimer's and Parkinson's disease .
Case Study 1: Cocaine-Induced Neurotoxicity
In a controlled study involving male Wistar rats, groups were treated with cocaine and varying doses of 7-NI·Na. Results indicated that co-administration of 7-NI·Na significantly reduced nNOS activity and oxidative stress markers compared to the cocaine-only group, suggesting its protective role against drug-induced neurotoxicity .
| Treatment Group | nNOS Activity (Relative Units) | GSH Levels (µmol/g) | Withdrawal Symptoms Score |
|---|---|---|---|
| Control | 100 | 10 | 0 |
| Cocaine Only | 159 | 5 | High |
| 7-NI·Na Only | 85 | 9 | Low |
| Cocaine + 7-NI·Na | 91 | 8 | Moderate |
Case Study 2: Salt-Sensitive Hypertension
Research has indicated that inhibition of nNOS by compounds like 7-NI·Na can influence blood pressure regulation in models of salt-sensitive hypertension. Studies show that administration of this compound can reverse hypertension induced by high salt intake in experimental models .
Mechanism of Action
7-Nitroindazole, Sodium Salt acts as a selective inhibitor of neuronal nitric oxide synthase. This enzyme is responsible for the production of nitric oxide from arginine. By inhibiting this enzyme, 7-Nitroindazole reduces the production of nitric oxide, thereby affecting various signaling pathways that rely on nitric oxide as a signaling molecule .
Comparison with Similar Compounds
Pharmacological Profile: Potency and Selectivity
Table 1: ED₅₀ Values in Antinociceptive Assays
| Compound | Formalin Test (ED₅₀, mg/kg) | Acetic Acid Test (ED₅₀, mg/kg) | NOS Selectivity |
|---|---|---|---|
| 7-Nitroindazole | 27.5 | 22.5 | nNOS > eNOS |
| 6-Nitroindazole | 62.5 | 44.0 | Non-selective |
| Indazole | 41.0 | 48.5 | Non-selective |
| 3-Indazolinone | >50 | >50 | Inactive |
Key Findings :
Cardiovascular Effects
Table 2: Impact on Mean Arterial Pressure (MAP)
| Compound | Effect on MAP (Rodents) | Mechanism |
|---|---|---|
| 7-NI sodium salt | No change | Selective nNOS inhibition |
| L-NAME | Significant increase | Pan-NOS inhibition |
| 6-Nitroindazole | No change | Weak NOS inhibition |
Key Findings :
- In contrast, L-NAME (15 µM) reduces acetylcholine-induced vasodilation by 70% and elevates MAP due to eNOS inhibition .
- Paradoxically, 7-NI transiently increases MAP in urethane-anesthetized rats, an effect abolished by halothane anesthesia, suggesting anesthetic-dependent interactions with eNOS .
Solubility and Bioavailability
Table 3: Physicochemical Properties
| Compound | Solubility in CSF | Bioavailability (CNS) |
|---|---|---|
| 7-NI sodium salt | High | Enhanced |
| 7-Nitroindazole (free) | Low | Limited |
| L-NAME | Moderate | Moderate |
Key Findings :
Mechanistic Insights: NO Pathway Modulation
- 7-NI sodium salt suppresses NO production in the brainstem, correlating with antinociceptive effects in formalin-induced pain models .
- L-arginine partially reverses 7-NI’s antinociception (46.7 ± 16.2% reversal), confirming NO-dependent mechanisms .
Advantages of 7-NI Sodium Salt
Q & A
Q. What is the primary mechanism of action of 7-nitroindazole, sodium salt (7NI) in experimental models?
Q. How should this compound be prepared for in vivo studies?
7NI is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM) . For in vivo administration, it is often dissolved in peanut oil or saline, depending on the model. For example:
| Model | Vehicle | Dosage | Reference |
|---|---|---|---|
| Colonic hyperalgesia | Saline | 10–30 mg/kg | |
| Pre-solubilization in DMSO followed by dilution in physiological buffers is recommended for cell-based assays. |
Q. What are the key applications of 7NI in neuropharmacology?
7NI is widely used to study NO-dependent pathways in:
- Anxiety : Reduces anxiety-like behavior in rodent plus-maze tests via nNOS inhibition .
- Pain : Attenuates colonic distension-induced hyperalgesia in rats .
Researchers should pair 7NI treatment with behavioral assays (e.g., elevated plus-maze, seizure latency tests) and biochemical validation (e.g., Western blot for nNOS activity).
Advanced Research Questions
Q. How can contradictory findings on 7NI’s role in renin release be resolved?
Evidence conflicts on whether 7NI inhibits renin release in response to sodium depletion. While some studies show 7NI blocks furosemide-induced renin release , others report no effect in global NOS1 knockout mice . Key methodological considerations:
- Isoform specificity : Global NOS1 KO mice retain NOS1β activity, which may compensate for nNOS inhibition . Use conditional KO models or isoform-specific inhibitors.
- Dosage timing : Acute vs. chronic 7NI administration differentially impacts blood pressure and renin-angiotensin cross-talk .
- Control for hypertension : NOS inhibition elevates blood pressure, indirectly affecting renin release. Include sham-treated controls and telemetry for real-time hemodynamic monitoring .
Q. What experimental design considerations are critical for studying 7NI in salt-sensitive hypertension?
In Dahl salt-sensitive rats, 7NI exacerbates hypertension under high-sodium diets by impairing NO-mediated vasodilation . Researchers should:
- Strain selection : Use salt-sensitive (SS) vs. salt-resistant (SR) rats to isolate genetic contributions .
- Dietary protocols : Implement controlled sodium diets (e.g., 0.3% vs. 8% NaCl) for ≥2 weeks pre-treatment.
- Endpoint metrics : Compare mean arterial pressure (MAP) changes post-7NI (e.g., +20 mmHg in SS rats vs. no change in SR rats) and validate with vascular reactivity assays .
Q. How does 7NI’s solubility and stability impact pharmacokinetic studies?
7NI’s limited aqueous solubility necessitates vehicle optimization. For example:
Data Contradiction Analysis
Q. Why do studies report conflicting effects of 7NI on anxiety and cognition?
While 7NI exhibits anxiolytic effects in the plus-maze test , high doses (>30 mg/kg) may impair motor function or memory due to off-target NOS inhibition. Researchers must:
- Dose-titrate : Conduct pilot studies with 10–50 mg/kg ranges.
- Assay specificity : Use open-field tests to distinguish anxiolysis from locomotor effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
